Diacetylacyclovir

Übersicht

Beschreibung

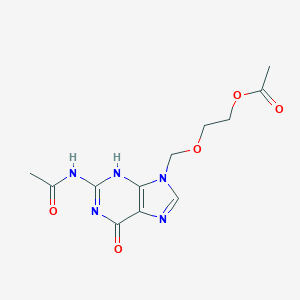

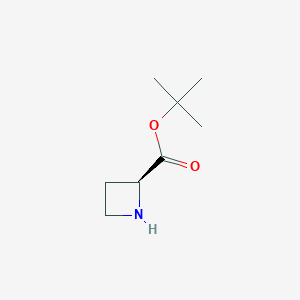

2-[(2-Acetamido-6-oxo-6,9-dihydro-1H-purin-9-yl)methoxy]ethylacetat ist eine chemische Verbindung mit der Summenformel C12H15N5O5 und einem Molekulargewicht von 309,2780. Diese Verbindung ist aufgrund ihrer strukturellen Ähnlichkeit mit Aciclovir, einem antiviralen Medikament zur Behandlung von Herpes-simplex-Virusinfektionen, im Bereich der pharmazeutischen Chemie von Bedeutung .

Wissenschaftliche Forschungsanwendungen

2-[(2-Acetamido-6-oxo-6,9-dihydro-1h-purin-9-yl)methoxy]ethyl acetate has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of antiviral drugs, particularly acyclovir derivatives.

Biological Studies: The compound is studied for its potential antiviral activity and its interactions with viral enzymes.

Chemical Research: It serves as a model compound for studying acetylation reactions and the stability of acetate esters.

Industrial Applications: It is used in the development of pharmaceutical formulations and drug delivery systems.

Wirkmechanismus

Target of Action

Diacetylacyclovir is a derivative of acyclovir, a well-known antiviral drug . The primary targets of acyclovir, and by extension this compound, are the herpes simplex virus types 1 and 2 (HSV-1, HSV-2) and the varicella-zoster virus (VZV) . These viruses cause infections such as cold sores, genital herpes, shingles, and chickenpox .

Mode of Action

This compound, like acyclovir, is a nucleoside analog that selectively inhibits the replication of HSV-1, HSV-2, and VZV . After intracellular uptake, it is converted to acyclovir monophosphate by virally-encoded thymidine kinase . The monophosphate derivative is subsequently converted to acyclovir triphosphate by cellular enzymes . Acyclovir triphosphate competitively inhibits viral DNA polymerase by acting as an analog to deoxyguanosine triphosphate (dGTP). Incorporation of acyclovir triphosphate into DNA results in chain termination since the absence of a 3’ hydroxyl group prevents the attachment of additional nucleosides .

Biochemical Pathways

The biochemical pathway affected by this compound involves the inhibition of viral DNA synthesis. By acting as a competitive inhibitor for viral DNA polymerase, this compound disrupts the replication of the viral genome, thereby preventing the virus from multiplying and spreading .

Pharmacokinetics

The pharmacokinetics of this compound are likely similar to those of acyclovir. Acyclovir has a bioavailability of 15–20% when taken orally . It is primarily excreted by the kidneys, with 62–90% of the drug eliminated as unchanged drug . The half-life of acyclovir is approximately 2–4 hours .

Result of Action

The primary result of this compound’s action is the inhibition of viral replication. This reduces the viral load in the body, alleviating the symptoms of the viral infection and preventing the spread of the virus to new cells .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of virally-encoded thymidine kinase is crucial for the activation of this compound . Additionally, the drug’s effectiveness can be affected by the patient’s renal function, as the kidneys play a significant role in the drug’s elimination

Biochemische Analyse

Biochemical Properties

It is known that the compound is synthesized from N, N’-diacetylguanine and AcOCH2CH2OCH2OAc in the presence of p-toluenesulfonic acid (p-TsOH) in dimethyl sulfoxide (DMSO) . The enzymes, proteins, and other biomolecules that Diacetylacyclovir interacts with are yet to be identified.

Cellular Effects

The cellular effects of this compound are not well-documented. As a derivative of acyclovir, it may share similar antiviral properties. Acyclovir is known to inhibit viral coding, effectively treating herpes viruses such as herpes simplex virus (HSV), varicella-zoster virus (VZV), and Epstein–Barr virus (EB) with little effect on normal cells

Molecular Mechanism

It is known that acyclovir, the parent compound of this compound, works by inhibiting viral DNA replication . It is possible that this compound may have a similar mechanism of action, but this has not been confirmed.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-[(2-Acetamido-6-oxo-6,9-dihydro-1H-purin-9-yl)methoxy]ethylacetat umfasst mehrere Schritte. Ein gängiges Verfahren beinhaltet die Acetylierung von Aciclovir. Die Reaktion umfasst typischerweise die Verwendung von Essigsäureanhydrid und einer Base wie Pyridin, um den Acetylierungsprozess zu erleichtern . Die Reaktionsbedingungen umfassen oft die Aufrechterhaltung des Reaktionsgemisches bei niedriger Temperatur, um die Zersetzung der Reaktanten und Produkte zu verhindern.

Industrielle Produktionsmethoden

In industrieller Umgebung kann die Produktion dieser Verbindung große Acetylierungsprozesse umfassen. Die Verwendung von kontinuierlichen Strömungsreaktoren kann die Effizienz und Ausbeute der Reaktion verbessern. Darüber hinaus werden Reinigungsschritte wie Umkristallisation oder Chromatographie eingesetzt, um das gewünschte Produkt mit hoher Reinheit zu erhalten .

Chemische Reaktionsanalyse

Arten von Reaktionen

2-[(2-Acetamido-6-oxo-6,9-dihydro-1H-purin-9-yl)methoxy]ethylacetat unterliegt verschiedenen chemischen Reaktionen, darunter:

Substitution: Nucleophile Substitutionsreaktionen können an der Acetylgruppe auftreten, was zur Bildung verschiedener Derivate führt.

Häufige Reagenzien und Bedingungen

Hydrolyse: Wasser, Säure- oder Basenkatalysator (z. B. Salzsäure, Natriumhydroxid)

Oxidation: Oxidationsmittel (z. B. Kaliumpermanganat, Wasserstoffperoxid)

Substitution: Nucleophile (z. B. Amine, Thiole)

Hauptprodukte, die gebildet werden

Hydrolyse: Aciclovir und Essigsäure

Oxidation: Oxidierte Derivate der Stammverbindung

Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nucleophil

Wissenschaftliche Forschungsanwendungen

2-[(2-Acetamido-6-oxo-6,9-dihydro-1H-purin-9-yl)methoxy]ethylacetat hat mehrere wissenschaftliche Forschungsanwendungen:

Pharmazeutische Chemie: Es wird als Zwischenprodukt bei der Synthese von antiviralen Medikamenten, insbesondere Aciclovir-Derivaten, verwendet.

Biologische Studien: Die Verbindung wird auf ihre potenzielle antivirale Aktivität und ihre Wechselwirkungen mit viralen Enzymen untersucht.

Chemische Forschung: Es dient als Modellverbindung für die Untersuchung von Acetylierungsreaktionen und der Stabilität von Acetestern.

Industrielle Anwendungen: Es wird bei der Entwicklung von pharmazeutischen Formulierungen und Arzneimittelverabreichungssystemen eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 2-[(2-Acetamido-6-oxo-6,9-dihydro-1H-purin-9-yl)methoxy]ethylacetat hängt hauptsächlich mit seiner Umwandlung in Aciclovir zusammen. Aciclovir entfaltet seine antivirale Wirkung durch Hemmung der viralen DNA-Polymerase, wodurch die Replikation der viralen DNA verhindert wird . Die Verbindung zielt auf die virale Thymidinkinase ab, die Aciclovir zu seiner aktiven Triphosphatform phosphoryliert. Diese aktive Form konkurriert mit Desoxyguanosintriphosphat um die Einarbeitung in die virale DNA, was zu einer Kettenabbruchreaktion und Hemmung der viralen Replikation führt.

Analyse Chemischer Reaktionen

Types of Reactions

2-[(2-Acetamido-6-oxo-6,9-dihydro-1h-purin-9-yl)methoxy]ethyl acetate undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed to acyclovir and acetic acid in the presence of water and an acid or base catalyst.

Substitution: Nucleophilic substitution reactions can occur at the acetate group, leading to the formation of different derivatives.

Common Reagents and Conditions

Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid, sodium hydroxide)

Oxidation: Oxidizing agents (e.g., potassium permanganate, hydrogen peroxide)

Substitution: Nucleophiles (e.g., amines, thiols)

Major Products Formed

Hydrolysis: Acyclovir and acetic acid

Oxidation: Oxidized derivatives of the parent compound

Substitution: Various substituted derivatives depending on the nucleophile used

Vergleich Mit ähnlichen Verbindungen

2-[(2-Acetamido-6-oxo-6,9-dihydro-1H-purin-9-yl)methoxy]ethylacetat ist anderen Aciclovir-Derivaten ähnlich, wie zum Beispiel:

Aciclovir: Die Stammverbindung, die weit verbreitet als antivirales Medikament eingesetzt wird.

Valaciclovir: Eine veresterte Form von Aciclovir mit verbesserter Bioverfügbarkeit nach oraler Verabreichung.

Ganciclovir: Eine weitere antivirale Verbindung mit einem ähnlichen Wirkmechanismus, die jedoch hauptsächlich bei Zytomegalievirusinfektionen eingesetzt wird.

Einzigartigkeit

Die Einzigartigkeit von 2-[(2-Acetamido-6-oxo-6,9-dihydro-1H-purin-9-yl)methoxy]ethylacetat liegt in seiner strukturellen Modifikation, die seine pharmakokinetischen Eigenschaften beeinflussen und möglicherweise seine antivirale Aktivität verbessern kann.

Eigenschaften

IUPAC Name |

2-[(2-acetamido-6-oxo-1H-purin-9-yl)methoxy]ethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5O5/c1-7(18)14-12-15-10-9(11(20)16-12)13-5-17(10)6-21-3-4-22-8(2)19/h5H,3-4,6H2,1-2H3,(H2,14,15,16,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBHLKZHSCMQLTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC2=C(C(=O)N1)N=CN2COCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40226085 | |

| Record name | Diacetylacyclovir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40226085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75128-73-3 | |

| Record name | N2-Acetyl-9-(2-acetoxyethoxymethyl)guanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75128-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diacetylacyclovir | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075128733 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diacetylacyclovir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40226085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(2-acetamido-6,9-dihydro-6-oxo-1H-purin-9-yl]methoxy]ethyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.958 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIACETYLACYCLOVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U32280404H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-hydroxybutyrate](/img/structure/B20066.png)

![3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene](/img/structure/B20077.png)

![2-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid](/img/structure/B20090.png)